An In-depth Technical Guide to tert-Butyl (pyridin-3-ylmethyl)carbamate
An In-depth Technical Guide to tert-Butyl (pyridin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (pyridin-3-ylmethyl)carbamate, also known by its synonym N-Boc-3-(aminomethyl)pyridine, is a chemical compound widely utilized as a versatile building block in organic synthesis. Its structure incorporates a pyridine ring, a reactive primary amine protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The Boc protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective chemical modifications. This guide provides a comprehensive overview of the known chemical properties and synthetic methodologies related to tert-Butyl (pyridin-3-ylmethyl)carbamate.
Chemical and Physical Properties
The following tables summarize the key physical and spectroscopic properties of tert-Butyl (pyridin-3-ylmethyl)carbamate.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Colorless oil | |
| Boiling Point | 130 °C at 0.5 mmHg | |
| Density | 1.041 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.5080 | |
| CAS Number | 102297-41-6 | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.52-8.49 | m | 2H | Pyridine-H2, Pyridine-H6 |
| 7.64 | d, J = 8Hz | 1H | Pyridine-H4 |
| 7.28-7.25 | m | 1H | Pyridine-H5 |
| 5.18 | bs | 1H | NH |
| 4.33 | s | 2H | CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 155.90 | C=O (carbamate) |
| 148.80 | Pyridine-C2 |
| 148.50 | Pyridine-C6 |
| 135.30 | Pyridine-C4 |
| 134.70 | Pyridine-C3 |
| 123.50 | Pyridine-C5 |
| 79.80 | C(CH₃)₃ |
| 42.10 | CH₂ |
| 28.30 | C(CH₃)₃ |
Solvent: CDCl₃
Experimental Protocols
Synthesis of tert-Butyl (pyridin-3-ylmethyl)carbamate
A common method for the synthesis of tert-Butyl (pyridin-3-ylmethyl)carbamate is the N-Boc protection of 3-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
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3-(aminomethyl)pyridine
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Di-tert-butyl dicarbonate (Boc₂O)
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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tert-Butyl methyl ether (TBME)
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0.1 N aqueous Hydrochloric acid (HCl)
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Magnesium sulfate (MgSO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry tetrahydrofuran is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
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3-(aminomethyl)pyridine (1.5 equivalents) is added dropwise to the cooled solution with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.
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After the reaction is complete, a saturated aqueous solution of NaHCO₃ is added to the mixture.
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The aqueous layer is extracted three times with tert-butyl methyl ether.
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The combined organic extracts are washed three times with 0.1 N aqueous HCl, followed by one wash with a saturated aqueous NaHCO₃ solution.
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The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the product as a colorless oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
Materials:
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Crude tert-Butyl (pyridin-3-ylmethyl)carbamate
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Silica gel (230-400 mesh)
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Chromatography column
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Eluent (e.g., a gradient of ethyl acetate in hexanes)
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Thin-layer chromatography (TLC) plates
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UV lamp for visualization
Procedure:
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A slurry of silica gel in the chosen eluent is prepared and packed into a chromatography column.
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The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
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The column is eluted with the solvent system, and fractions are collected.
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The fractions are analyzed by TLC to identify those containing the pure product.
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The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified tert-Butyl (pyridin-3-ylmethyl)carbamate.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of tert-Butyl (pyridin-3-ylmethyl)carbamate.
Caption: General workflow for the synthesis and purification of tert-Butyl (pyridin-3-ylmethyl)carbamate.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature that describes specific biological activities or the involvement of tert-Butyl (pyridin-3-ylmethyl)carbamate in any signaling pathways. Its primary application reported in the chemical literature is as a synthetic intermediate for the preparation of more complex molecules that may have biological relevance. Researchers in drug discovery utilize this compound as a building block to introduce a protected aminomethylpyridine moiety into their target structures. The carbamate group itself is a common structural motif in many approved drugs and is often used to modulate the physicochemical properties of a molecule.[2]
Conclusion
tert-Butyl (pyridin-3-ylmethyl)carbamate is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is straightforward, typically involving the N-Boc protection of 3-(aminomethyl)pyridine. While it is a valuable tool in the synthesis of potentially bioactive compounds, there is currently a lack of information regarding its own biological activity and its role in cellular signaling. This highlights an area for potential future investigation for researchers interested in the biological effects of small, functionalized pyridine derivatives.
